methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate

Catalog No.
S1893289
CAS No.
94089-47-1
M.F
C11H18O3
M. Wt
198.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate

CAS Number

94089-47-1

Product Name

methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate

IUPAC Name

methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m1/s1

InChI Key

XGGLSYONGRFBDO-LLVKDONJSA-N

SMILES

CC1(CCCCC1=O)CCC(=O)OC

Canonical SMILES

CC1(CCCCC1=O)CCC(=O)OC

Isomeric SMILES

C[C@@]1(CCCCC1=O)CCC(=O)OC

methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate is an ester that contains a cyclohexyl moiety. Its structure includes a propanoate group linked to a cyclohexanone derivative, making it an interesting compound for both synthetic and biological chemistry. The compound has a molecular weight of approximately 198.26 g/mol and features a unique stereochemistry due to the presence of the (1R) configuration in its cyclohexyl component .

  • Potential applications based on structure: The presence of a ketone and ester functional group suggests potential applications in organic synthesis as a reactant or intermediate. However, specific examples are not documented in scientific literature.
  • Availability for research: Several chemical suppliers offer methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate, indicating its potential use in research. However, the lack of readily available published research suggests it may be a niche compound or a precursor to other research targets [, , ].

Further exploration might involve:

  • Patent literature: Searching scientific databases and patent filings may reveal applications for methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate that are not yet published in the scientific literature.
  • Contacting suppliers: Some chemical suppliers may have information on how researchers are using methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate.

The reactivity of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate can be explored through various chemical transformations:

  • Ester Hydrolysis: This compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding alcohol and carboxylic acid.
  • Bromination: The presence of double bonds or reactive sites allows for bromination reactions, which can introduce bromine atoms into the structure .
  • Cyanidation: This reaction can facilitate the introduction of cyanide groups, enhancing the compound's reactivity and potential for further transformations .

While specific biological activity data for methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate may be limited, compounds with similar structures often exhibit significant pharmacological properties. Esters and ketones are frequently investigated for their potential as:

  • Antimicrobial agents
  • Anti-inflammatory compounds
  • Analgesics

The biological activity is often attributed to the ability of such compounds to interact with various biological targets, including enzymes and receptors.

Synthesis of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate can be achieved through several methods:

  • Esterification: Reacting a carboxylic acid derivative with an alcohol in the presence of an acid catalyst.
  • Grignard Reactions: Utilizing Grignard reagents to form the desired ester from appropriate carbonyl precursors.
  • Cyclization Reactions: Employing cyclization techniques to form the cyclohexyl moiety before ester formation.

These methods provide flexibility in synthesizing this compound while allowing for modifications that may enhance its properties or yield.

methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate has potential applications in:

  • Flavoring and Fragrance Industry: Due to its pleasant odor profile.
  • Pharmaceuticals: As a precursor or intermediate in drug synthesis.
  • Agricultural Chemicals: Potentially as a pesticide or herbicide formulation component.

Interaction studies involving methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate are crucial for understanding its behavior in biological systems. Investigations may focus on:

  • Binding Affinity: How well this compound binds to specific receptors or enzymes.
  • Metabolic Pathways: Understanding how it is metabolized within organisms and its subsequent effects.

Such studies are essential for evaluating safety and efficacy in potential applications.

Several compounds share structural similarities with methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 2-methyl-3-(2-oxocyclohexyl)propanoateC₁₁H₁₈O₃Contains a different ketone structure
Methyl 3-(1-methylcyclopentyl)propanoateC₁₁H₁₈O₂Cyclopentane instead of cyclohexane
Ethyl 3-(2-hydroxycyclopentyl)propanoateC₁₂H₂₄O₃Contains a hydroxyl group enhancing polarity

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique aspects of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate.

XLogP3

1.5

Wikipedia

Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate

Dates

Modify: 2023-08-16

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